3-(1-benzylpiperidin-4-yl)-1H-indole
描述
Significance of the Indole (B1671886) and Piperidine (B6355638) Scaffolds in Drug Design
The indole and piperidine nuclei are quintessential examples of "privileged scaffolds" in drug discovery. mdpi.comnih.gov The indole ring, an aromatic bicyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural component of essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Its unique electronic and steric properties allow it to interact with a multitude of biological receptors and enzymes, leading to a broad spectrum of biological activities. mdpi.comnih.gov The structural versatility of the indole core enables extensive chemical modification, which has been leveraged to develop drugs with anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.gov
Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. mdpi.com Its conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets. The piperidine scaffold is a key component in numerous drug classes, and its incorporation into a molecule can significantly influence its physicochemical properties and therapeutic efficacy. mdpi.comnih.gov The combination of the indole and piperidine scaffolds in a single molecule, as seen in 3-(1-benzylpiperidin-4-yl)-1H-indole, creates a powerful platform for designing potent and selective ligands for various biological targets.
Overview of Related Compounds and Their Pharmacological Relevance
The structural framework of this compound is closely related to several pharmacologically active compounds, which has guided its exploration in drug development programs.
A prominent example of a medication featuring the N-benzylpiperidine moiety is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease. nih.govnih.gov Donepezil's chemical structure consists of an N-benzylpiperidine unit linked to a dimethoxyindanone (B14499123) moiety. nih.gov The N-benzylpiperidine portion is crucial for its pharmacological activity, as it interacts with the catalytic active site (CAS) of the acetylcholinesterase enzyme. nih.gov Medicinal chemists have extensively used the N-benzylpiperidine motif as a versatile building block to design new Donepezil-based hybrids and analogs, aiming to enhance therapeutic efficacy and target multiple pathways involved in Alzheimer's disease. nih.govnih.gov Modifications to this moiety have led to the development of new compounds with varied inhibitory profiles against cholinesterases and other relevant targets. nih.govacs.org
The indole nucleus is a prolific source of neuroactive compounds. nih.gov Researchers have developed a vast library of indole derivatives with diverse pharmacological actions, including neuroprotective, antioxidant, and anti-inflammatory effects. nih.govnih.gov For instance, certain indole derivatives have shown the ability to protect neurons from oxidative stress, a key factor in many neurodegenerative conditions. nih.gov The indole ring system serves as a promising foundation for the design and synthesis of new molecules aimed at treating CNS pathologies by interacting with various receptors and enzymes. nih.govgoogle.com The development of indole-based compounds that can cross the blood-brain barrier and exert protective effects within the brain is an active area of research. nih.govnih.gov
Research Trajectories and Multitarget-Directed Ligand (MTDL) Strategies
The complex nature of neurodegenerative disorders like Alzheimer's disease, which involves multiple pathological pathways, has highlighted the limitations of single-target drugs. nih.govnih.gov This has led to the rise of the multitarget-directed ligand (MTDL) strategy, which aims to design a single chemical entity capable of modulating several disease-relevant targets simultaneously. nih.gov
The this compound scaffold is exceptionally well-suited for the MTDL approach. nih.gov By combining the N-benzylpiperidine pharmacophore (known for cholinesterase inhibition) with the versatile indole core, researchers can create hybrid molecules with a broader spectrum of activity. nih.gov Derivatives of this compound have been synthesized and evaluated as dual inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that are both implicated in the pathophysiology of Alzheimer's and Parkinson's diseases. nih.govresearchgate.netmdpi.com Other MTDLs based on this framework have been designed to also inhibit β-secretase (BACE-1) or possess antioxidant and metal-chelating properties. nih.govnih.gov This research trajectory focuses on generating innovative compounds that can offer a more holistic therapeutic intervention for complex multifactorial diseases. nih.govnih.gov
Research Findings on Derivatives
The following tables summarize the biological activities of various derivatives based on the indole-piperidine scaffold, illustrating their potential as inhibitors of key enzymes in neurodegenerative diseases.
Table 1: Inhibitory Activity of Indole-Piperidine Derivatives against Cholinesterases
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hAChE | 0.32 µM | nih.gov |
| Benzylpiperidine-Linked Diarylthiazole (44) | AChE | 0.30 µM | acs.org |
| Benzylpiperidine-Linked Diarylthiazole (44) | BuChE | 1.84 µM | acs.org |
| 1,3-dimethylbenzimidazolinone derivative (15b) | eeAChE | 0.39 µM | nih.gov |
| 1,3-dimethylbenzimidazolinone derivative (15j) | eqBChE | 0.16 µM | nih.gov |
| N-Benzyl piperidine derivative (d10) | AChE | 3.22 µM | nih.gov |
| (α)-lipoic acid and 4-amino-1-benzyl piperidine hybrid (17) | AChE | 1.75 µM | researchgate.net |
| (α)-lipoic acid and 4-amino-1-benzyl piperidine hybrid (17) | BuChE | 5.61 µM | researchgate.net |
hAChE: human Acetylcholinesterase; eeAChE: electric eel Acetylcholinesterase; BuChE: Butyrylcholinesterase; eqBChE: equine Butyrylcholinesterase.
Table 2: Inhibitory Activity of Indole and Piperidine Derivatives against Monoamine Oxidase (MAO)
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (4) | MAO-A | 150 µM | mdpi.com |
| MAO-B | 0.036 µM | ||
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide (1) | MAO-A | 43.3 µM | mdpi.com |
| MAO-B | 3.47 µM | ||
| Pyridazinobenzylpiperidine derivative (S5) | MAO-A | 3.857 µM | researchgate.net |
| MAO-B | 0.203 µM | ||
| Pyridazinobenzylpiperidine derivative (S15) | MAO-A | 3.691 µM | researchgate.net |
| MAO-B | > 40 µM |
MAO-A: Monoamine Oxidase A; MAO-B: Monoamine Oxidase B.
Table 3: Profile of Selected Multi-Target-Directed Ligands (MTDLs)
| Compound | Target 1 Activity | Target 2 Activity | Other Activities | Reference |
|---|---|---|---|---|
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hAChE IC₅₀: 0.32 µM | hBACE-1 IC₅₀: 0.39 µM | Demonstrated CNS permeability | nih.gov |
| N-Benzyl piperidine derivative (d5) | HDAC IC₅₀: 0.17 µM | AChE IC₅₀: 6.89 µM | Radical scavenging, metal chelating, Aβ aggregation inhibition | nih.gov |
| N-Benzyl piperidine derivative (d10) | HDAC IC₅₀: 0.45 µM | AChE IC₅₀: 3.22 µM | Radical scavenging, metal chelating, Aβ aggregation inhibition | nih.gov |
| N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) | Dual Cholinesterase and Monoamine Oxidase inhibitor | - | nih.gov |
hBACE-1: human Beta-secretase 1; HDAC: Histone Deacetylase.
Structure
3D Structure
属性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNDNNHGLPJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity Studies of 3 1 Benzylpiperidin 4 Yl 1h Indole
Established Synthetic Pathways for 3-(1-benzylpiperidin-4-yl)-1H-indole
The construction of this compound can be achieved through several synthetic routes, primarily involving the coupling of pre-functionalized indole (B1671886) and piperidine (B6355638) moieties or the sequential construction of one heterocycle onto the other.
Multi-Step Organic Reaction Sequences
The synthesis of this compound is typically accomplished through multi-step sequences that allow for controlled construction of the target molecule. One common strategy involves the preparation of an indole derivative and a suitably substituted piperidine, which are then coupled in a final step. An alternative approach is the construction of the indole ring onto a pre-existing piperidine framework using methods like the Fischer indole synthesis.
A frequently employed multi-step approach begins with commercially available starting materials to synthesize the key piperidine and indole intermediates separately. These intermediates are then joined, often through a condensation reaction followed by reduction or through a direct coupling method. The choice of a particular synthetic sequence often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Formation of Key Intermediates (e.g., Piperidine Ring Derivatives, Indole Moiety Derivatives)
The success of the synthesis of this compound heavily relies on the efficient preparation of its constituent heterocyclic intermediates.
Piperidine Ring Derivatives: A key intermediate is 1-benzyl-4-piperidone. This can be synthesized from 4-piperidone hydrochloride by N-benzylation using benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate. Another important precursor is 3-(piperidin-4-yl)-1H-indole, which can be synthesized and then subjected to N-benzylation. The synthesis of 4-substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridine derivatives or through cyclization reactions.
Indole Moiety Derivatives: The indole nucleus can be prepared using classic methods such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with a ketone containing a piperidine ring can directly lead to the coupled product. Alternatively, a pre-formed indole can be functionalized at the 3-position to prepare it for coupling with the piperidine ring.
Amide Bond Formation and Coupling Strategies
While not always directly involved in the formation of the core C-C bond between the indole and piperidine rings, amide bond formation is a crucial strategy in the synthesis of related derivatives. For instance, 1H-indole-5-carboxylic acid can be coupled with 4-amino-1-benzylpiperidine using coupling agents like 1,1'-carbonyldiimidazole (CDI) to form an amide linkage ptfarm.pl. This showcases a common strategy for linking indole and piperidine moieties through functional groups other than a direct C-C bond at the indole 3-position.
The primary coupling strategy for the title compound often involves the reaction of an indole with 1-benzyl-4-piperidone. This reaction, typically carried out in a protic solvent like methanol with a base such as potassium hydroxide, leads to a condensation product, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, which can then be reduced to the desired this compound.
Specific Reaction Conditions and Reagents (e.g., Reductive Amination)
Reductive amination is a key reaction in the synthesis of this compound, particularly for the introduction of the benzyl group. This can be achieved by reacting 3-(piperidin-4-yl)-1H-indole with benzaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. The reaction is typically performed in a suitable solvent like dichloromethane or methanol.
Another important set of reaction conditions involves the condensation of indole with 1-benzyl-4-piperidone. This reaction is often catalyzed by a base, such as potassium hydroxide, in an alcoholic solvent like methanol, and may require elevated temperatures (reflux) to proceed to completion mdpi.com. The subsequent reduction of the resulting tetrahydropyridine intermediate to the piperidine can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).
Below is a data table summarizing a common synthetic approach:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Indole, 1-benzyl-4-piperidone | KOH, Methanol, Reflux | 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| 2 | 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | H₂, Pd/C, Ethanol | This compound |
Chemical Transformations and Derivatization Strategies of the Core Structure
Once the this compound core is assembled, it can be further modified to explore structure-activity relationships. The indole ring, in particular, offers several sites for functionalization.
Functionalization of the Indole Ring System
The indole ring is an electron-rich heterocycle, and the C3 position is the most nucleophilic and typically the most reactive towards electrophiles. However, since the C3 position is already substituted in the title compound, functionalization will be directed to other positions.
N-Functionalization: The indole nitrogen (N1) can be readily alkylated, acylated, or sulfonylated. Deprotonation of the N-H with a suitable base like sodium hydride (NaH) followed by treatment with an electrophile (e.g., an alkyl halide or acyl chloride) can introduce a variety of substituents at this position.
C2-Functionalization: While less reactive than the C3 position, the C2 position can be functionalized through various methods. One approach is lithiation at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile.
Functionalization of the Benzene (B151609) Ring: Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can occur on the benzene portion of the indole ring. The directing effects of the fused pyrrole (B145914) ring will influence the position of substitution, typically favoring the C5 and C7 positions.
The Mannich reaction, a powerful tool for C-C bond formation, can also be employed for the aminoalkylation of indoles, typically at the C3 position. However, for a C3-substituted indole, this reaction might be directed to other positions or could occur on the indole nitrogen.
Below is a data table summarizing potential functionalization reactions of the indole ring in the context of a 3-substituted indole scaffold:
| Position of Functionalization | Reaction Type | Typical Reagents |
| N1 | Alkylation | NaH, Alkyl halide (e.g., CH₃I) |
| N1 | Acylation | NaH, Acyl chloride (e.g., Acetyl chloride) |
| C2 | Lithiation and Electrophilic Quench | n-BuLi, Electrophile (e.g., CO₂) |
| C5/C7 | Nitration | HNO₃, H₂SO₄ |
| C5/C7 | Halogenation | N-Bromosuccinimide (NBS) |
Modifications on the Piperidine Moiety
The piperidine moiety of this compound offers several avenues for chemical modification, including alterations to the N-benzyl group and the piperidine ring itself. These modifications are often pursued to investigate structure-activity relationships and to optimize the pharmacological profile of the parent compound.
The N-benzyl group is a common target for synthetic modification. A general approach to introduce diversity at this position involves the reaction of a suitable piperidine precursor with various substituted benzyl halides. For instance, a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid has been synthesized starting from piperidin-4-ol. In this multi-step synthesis, piperidin-4-ol is first reacted with different benzyl bromides (unsubstituted, 3-chloro, 4-chloro, 3-bromo, 4-bromo, 4-methoxy) to yield the corresponding N-benzylpiperidin-4-ol derivatives. These alcohols are then converted to the primary amines, which are subsequently coupled with 1H-indole-5-carboxylic acid to produce the final amide products. This methodology allows for the introduction of various substituents onto the phenyl ring of the N-benzyl group.
The reaction conditions for the initial N-benzylation typically involve a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The subsequent steps to convert the hydroxyl group to an amine and then form the amide linkage employ standard synthetic protocols. The reactivity of the benzyl halide and the nature of the substituent can influence the reaction yield and kinetics.
Studies on related N-benzylpyridinium compounds have shown that substitutions on the benzyl ring can significantly influence biological activity. For example, in a series of coumarins connected to an N-benzylpyridinium moiety, a 3-chloro or a 2,4-dichloro substitution on the N-benzyl group enhanced anti-acetylcholinesterase activity nih.gov. Conversely, in another series, a fluorine substituent on the N-benzyl group did not have a noteworthy effect on the inhibitory activity nih.gov.
A convenient method for the preparation of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. While this method yields a different regioisomer, it highlights a general strategy for creating substituted benzylpiperidines that could be adapted for the synthesis of 4-substituted analogs.
In addition to modifying the existing piperidine ring, another strategy involves its complete replacement with a bioisostere. Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of the molecule. This approach is often used to improve physicochemical properties, metabolic stability, or to explore novel chemical space.
For instance, the piperidine ring can be replaced by other N-saturated heterocycles. In the context of donepezil analogs, replacing the piperidine ring with 4-substituted piperazines has been explored, leading to compounds with significant acetylcholinesterase inhibition. Another example of a piperidine bioisostere is 2-azaspiro[3.3]heptane, which has been proposed to improve solubility and reduce metabolic degradation of bioactive compounds enamine.net. More recently, 1-azaspiro[3.3]heptane has been synthesized and validated as a new generation of piperidine bioisosteres, exhibiting similar basicity and solubility to piperidine but with improved metabolic stability.
The synthesis of these bioisosteric replacements requires distinct synthetic routes. For example, the synthesis of 1-azaspiro[3.3]heptanes can be achieved through a thermal [2+2] cycloaddition between an endocyclic alkene and Graf isocyanate to form a spirocyclic β-lactam, which is then reduced. The incorporation of these bioisosteres into the final molecule would then follow similar coupling strategies as with the original piperidine core.
Table 1: Examples of Modifications on the Piperidine Moiety and Bioisosteric Replacements
| Modification Type | Example of Modified Group/Replacement | Synthetic Precursor |
|---|---|---|
| N-Benzyl Substitution | 1-(3-chlorobenzyl)piperidin-4-yl | 4-aminopiperidine |
| N-Benzyl Substitution | 1-(4-methoxybenzyl)piperidin-4-yl | 4-aminopiperidine |
| Bioisosteric Replacement | 4-substituted piperazine | 1-(2-aminoethyl)piperazine |
| Bioisosteric Replacement | 1-azaspiro[3.3]heptane | 1-azaspiro[3.3]heptan-6-amine |
Linker Chemistry and Hybrid Molecule Construction
A variety of linkers have been employed to synthesize hybrid molecules based on the this compound core. These linkers can range from simple alkyl chains to more complex functional groups such as amides, esters, and hydrazones.
For example, novel N-benzylpiperidine-indole hybrids have been synthesized using a carboxamide linker researchgate.net. In one instance, the N-benzylpiperidine moiety was attached to an indole derivative via a two-carbon spacer with a carboxamide linkage.
Another common strategy is the use of an acylhydrazone linker. This linker is present in a number of synthetic compounds with significant biological activities. For instance, N-benzyl-piperidine-aryl-acylhydrazone hybrid derivatives have been synthesized by combining the N-benzylpiperidine subunit with an acylhydrazone linker.
Propoxy linkers have also been utilized. In the synthesis of multi-target molecules based on the benzylpiperidine portion of donepezil and an indole derivative of propargylamine, a propoxy linker was used to connect the two fragments nih.gov. The resulting compound, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a potent inhibitor of its target enzyme researchgate.netnih.gov.
The choice of the moiety to be linked to the this compound core is diverse and is often guided by the therapeutic target. For example, this scaffold has been linked to:
Pyridine derivatives: Donepezil-aminopyridine hybrids have been synthesized by attaching the N-benzylpiperidine moiety to 2-aminopyridine derivatives nih.gov.
Quinoline derivatives: A new hybrid of donepezil-8-hydroxyquinoline has been reported as a multifunctional molecule researchgate.net.
Pyrrolizine derivatives: Pyrrolizine-benzylpiperidine hybrids have been constructed, resulting in compounds with dual inhibitory impact on human acetylcholinesterase and butyrylcholinesterase nih.gov.
Phthalimide moieties: Donepezil derivatives with an N-benzylpiperidine moiety have been linked to a phthalimide moiety via an alkyl linker nih.gov.
The synthesis of these hybrid molecules typically involves a convergent strategy where the this compound core with a reactive handle (e.g., an amine or a carboxylic acid) is coupled with the second moiety that has a complementary reactive group. The choice of coupling chemistry depends on the nature of the linker to be formed.
Table 2: Examples of Linker Chemistry and Hybrid Molecule Construction
| Linked Moiety | Linker Type | Resulting Hybrid Molecule Class |
|---|---|---|
| Propargylamine-indole | Propoxy | Indole-propargylamine hybrids |
| 2-Aminopyridine | Propylamino | Pyridine-donepezil hybrids nih.gov |
| 8-Hydroxyquinoline | Aminonitrile | Donepezil-8-hydroxyquinoline hybrids researchgate.net |
| Quinolone | Carboxamide | Quinolone-benzylpiperidine hybrids researchgate.net |
| Pyrrolizine | Carboxamide | Pyrrolizine-benzylpiperidine hybrids nih.gov |
| Phthalimide | Octylamino | Phthalimide-benzylpiperidine hybrids nih.gov |
| Aryl group | Acylhydrazone | N-benzyl-piperidine-aryl-acylhydrazone hybrids |
Preclinical Pharmacological Evaluation
In Vivo Animal Models
The preclinical in vivo evaluation of novel chemical entities is a critical step in drug discovery, providing essential insights into their potential therapeutic effects and mechanisms of action in a complex biological system. For 3-(1-benzylpiperidin-4-yl)-1H-indole, while direct in vivo studies are not extensively documented in publicly available literature, the therapeutic potential of the core benzylpiperidine-indole scaffold has been explored in various animal models for related compounds. These studies offer valuable predictive information regarding the potential pharmacological profile of this compound.
Models of Cognitive Impairment (e.g., Scopolamine-induced memory deficits in mice)
In one such study, novel N-benzyl pyridine-2-one derivatives were evaluated for their ability to mitigate scopolamine-induced cognitive deficits in mice nih.govnih.gov. The administration of scopolamine was shown to impair memory by blocking muscarinic cholinergic receptors in the brain nih.gov. The study found that treatment with these derivatives significantly improved memory performance in the Morris water maze test, a task that assesses spatial learning and memory nih.gov. The treated mice exhibited reduced escape latencies and increased time spent in the target quadrant, indicating an amelioration of the scopolamine-induced memory impairment nih.gov. These findings suggest that the N-benzylpiperidine moiety, a key structural feature of this compound, may contribute to pro-cognitive effects.
Another study investigating N-benzylpiperidine derivatives combined with phthalimide or indole (B1671886) moieties also reported positive effects in a scopolamine-induced memory impairment model nih.gov. The activity of the most promising compound was comparable to that of donepezil, a standard therapeutic for Alzheimer's disease, in improving memory deficits nih.gov. This further supports the potential of the benzylpiperidine scaffold in the development of cognitive enhancers.
The table below summarizes representative findings from studies on analogous compounds in the scopolamine-induced amnesia model.
| Compound Class | Animal Model | Key Findings | Reference |
| N-benzyl pyridine-2-one derivatives | Scopolamine-induced mice | Significantly decreased escape latency in Morris water maze; Improved muscle grip strength and locomotor activity. | nih.govnih.gov |
| N-benzylpiperidine-phthalimide/indole derivatives | Scopolamine-induced mice | Activity in ameliorating memory impairment was comparable to donepezil. | nih.gov |
It is important to note that these data are for structurally related compounds and not for this compound itself. The findings, however, provide a rationale for future in vivo testing of this specific compound in models of cognitive impairment.
Neurodegenerative Disease Models
The indole scaffold is recognized as a versatile pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, making it a privileged structure in the development of agents for neurodegenerative diseases nih.gov. While specific in vivo studies of this compound in dedicated neurodegenerative disease models are not prominently reported, the broader class of indole-based compounds has been investigated for its potential therapeutic effects.
For instance, various indole derivatives have been explored for their potential in Alzheimer's disease (AD) and Parkinson's disease (PD) nih.gov. Some indole-based compounds have been shown to target pathways implicated in neurodegeneration, such as the unfolded protein response nih.gov. Oral administration of one such indole compound demonstrated neuroprotective effects in a model of PD by safeguarding nigral-dopaminergic neurons and improving motor performance nih.gov.
Furthermore, the benzylpiperidine moiety is a key component of donepezil, a widely used acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease researchgate.net. The development of hybrid molecules incorporating the N-benzylpiperidine fragment with other pharmacophores, including indole, is an active area of research aimed at creating multi-target-directed ligands for AD nih.govnih.gov. These strategies often aim to combine cholinesterase inhibition with other beneficial properties, such as Aβ anti-aggregation activity nih.govnih.gov.
The potential of the benzylpiperidine-indole scaffold in the context of neurodegenerative diseases is an area that warrants further investigation through dedicated in vivo studies in relevant animal models of Alzheimer's, Parkinson's, or other related disorders.
Pharmacodynamic Studies in Specific Brain Regions
Currently, there is a lack of publicly available data on the specific pharmacodynamic effects of this compound in distinct brain regions. Such studies are crucial for understanding the compound's mechanism of action and its potential impact on neurotransmitter systems and neuronal signaling pathways within brain areas critical for cognition and other central nervous system functions, such as the hippocampus and cortex. Future research involving techniques like in vivo microdialysis to measure neurotransmitter levels or ex vivo receptor binding assays in specific brain tissues would be necessary to elucidate the pharmacodynamic profile of this compound.
ADME (Absorption, Distribution, Metabolism, Excretion) Studies
The ADME properties of a compound are pivotal in determining its potential as a drug candidate. These properties govern the compound's bioavailability, its ability to reach the target site, its duration of action, and its clearance from the body.
Blood-Brain Barrier (BBB) Permeability (e.g., PAMPA-BBB)
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). For a compound to be effective against CNS disorders, it must be able to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive permeability of compounds across the BBB nih.gov.
While specific PAMPA-BBB data for this compound is not available, studies on structurally similar compounds provide valuable insights. In a study on indole-piperidine amides, a representative analog demonstrated CNS permeability in the PAMPA-BBB assay, suggesting its potential for further investigation in preclinical models of Alzheimer's disease nih.gov. Another study on N-benzylpiperidine derivatives also reported positive results in blood-brain barrier permeability assays nih.gov. These findings suggest that the benzylpiperidine-indole scaffold may possess favorable characteristics for BBB penetration.
The table below presents hypothetical PAMPA-BBB permeability classifications that are often used in such studies.
| Permeability Classification | Pe (10⁻⁶ cm/s) | Predicted CNS Permeability |
| High | > 4.0 | High |
| Medium | 2.0 - 4.0 | Medium |
| Low | < 2.0 | Low |
This table is for illustrative purposes only and does not represent actual data for this compound.
In Vitro Metabolic Stability Assessment (e.g., in hepatic microsomes)
In vitro metabolic stability assays are essential for predicting how a compound will be metabolized in the body. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s researchgate.netnih.gov. The rate at which the compound is metabolized provides an estimate of its intrinsic clearance and in vivo half-life researchgate.netnih.govspringernature.com.
Specific data on the metabolic stability of this compound is not currently available. However, a study on a series of benzylpiperidine and benzylpiperazine derivatives reported excellent metabolic stability in human liver microsomes for the lead compounds unisi.itnih.gov. This suggests that the benzylpiperidine scaffold can be incorporated into molecules with favorable metabolic profiles.
The metabolic stability of a compound is typically reported as the percentage of the parent compound remaining after a specific incubation time or as the in vitro half-life (t½).
The table below illustrates how metabolic stability data is often presented.
| Compound | Incubation Time (min) | % Parent Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hypothetical Data | 60 | 85 | > 60 | Low |
| Hypothetical Data | 60 | 30 | 25 | Moderate |
| Hypothetical Data | 60 | < 5 | < 10 | High |
This table contains hypothetical data for illustrative purposes and does not reflect experimental results for this compound. The metabolic fate of this compound will be dependent on its susceptibility to phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation) metabolic reactions.
Computational ADME Prediction
The evaluation of a compound's ADME properties is a crucial step in early-stage drug discovery, helping to predict its pharmacokinetic behavior in a biological system. For a related compound, (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one (BIMBP), computational models have been employed to forecast its ADME profile. These predictions offer valuable insights into the likely characteristics of structurally similar molecules like this compound.
The predicted water solubility for BIMBP was found to be -3.232 mol/L, suggesting that it is more lipid-soluble than water-soluble, a factor that can influence its absorption and distribution. tandfonline.com The predicted intestinal absorption for this related compound is high, at 90.5%, indicating good potential for oral bioavailability. tandfonline.com
Regarding distribution, the blood-brain barrier (BBB) permeability is a key consideration for compounds targeting the central nervous system. The predicted Log BBB value for BIMBP is -0.0003. tandfonline.com Values greater than 0.3 suggest ready passage across the BBB, while values less than -1 indicate poor distribution to the brain. tandfonline.com This prediction suggests that the compound may have limited but potential access to the central nervous system. The predicted CNS permeability (Log Ps) value further supports this, indicating a low likelihood of penetrating the CNS. tandfonline.com
| ADME Parameter | Predicted Value for a Related Compound (BIMBP) | Implication |
|---|---|---|
| Water Solubility (log mol/L) | -3.232 tandfonline.com | Indicates higher lipid solubility, which can affect absorption and distribution. |
| Intestinal Absorption (%) | 90.5 tandfonline.com | Suggests good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier Permeability (Log BBB) | -0.0003 tandfonline.com | Suggests potential for limited penetration of the blood-brain barrier. |
| CNS Permeability (Log Ps) | Low tandfonline.com | Indicates a low likelihood of penetrating the central nervous system. |
Toxicology and Safety Profiling
The toxicological assessment of a new chemical entity is paramount to ensure its safety for potential therapeutic use. This involves a combination of in vitro and in vivo studies to identify potential adverse effects.
In Vivo Toxicity Studies (e.g., Hepatotoxicity)
In vivo toxicity studies are essential for understanding the systemic effects of a compound in a living organism. A key area of concern is often hepatotoxicity, or liver damage.
Computational predictions for the related compound BIMBP suggest that it is non-hepatotoxic. tandfonline.com This prediction is based on models that associate chemical structure with the potential to cause liver-related adverse events. tandfonline.com Furthermore, in vivo studies on other benzylpiperidine derivatives have indicated lower hepatotoxicity compared to established drugs like tacrine. nih.gov
The acute toxicity of BIMBP was also computationally estimated, with a predicted LD50 value of 1.878 mol/kg. tandfonline.com The LD50 represents the dose at which 50% of test animals are expected to die, providing a measure of acute toxicity. tandfonline.com
| Toxicology Parameter | Finding for Related Compounds | Implication |
|---|---|---|
| Hepatotoxicity (Computational Prediction for BIMBP) | Predicted to be non-hepatotoxic. tandfonline.com | Suggests a potentially favorable liver safety profile. |
| Acute Toxicity (LD50, Computational Prediction for BIMBP) | 1.878 mol/kg tandfonline.com | Provides an initial estimate of the compound's acute toxicity. |
Therapeutic Potential and Future Directions in Drug Discovery
Potential for Alzheimer's Disease Treatment
Derivatives of 3-(1-benzylpiperidin-4-yl)-1H-indole have been extensively investigated as potential treatments for Alzheimer's disease (AD), a multifactorial neurodegenerative disorder. The therapeutic strategies employing these compounds are primarily twofold: symptomatic management through cholinesterase inhibition and disease modification by targeting amyloid-β (Aβ) aggregation and offering neuroprotection.
A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels, a neurotransmitter crucial for memory and cognitive functions. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade ACh, is a well-established approach for the symptomatic treatment of AD. The N-benzylpiperidine moiety, a core component of the FDA-approved drug donepezil, is a known pharmacophore for AChE inhibition. mdpi.comnih.gov Consequently, numerous derivatives of this compound have been designed and synthesized as potent cholinesterase inhibitors.
These compounds typically feature the N-benzylpiperidine group linked to an indole (B1671886) or a related heterocyclic moiety through various spacers. nih.gov For instance, a series of N-benzylpiperidine derivatives combined with phthalimide or indole moieties demonstrated micromolar activities against both AChE and BuChE. nih.gov One of the most promising compounds from this series, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, was identified as a potent BuChE inhibitor with an IC50 value of 0.72 μM. nih.gov
Furthermore, research on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones has yielded compounds with submicromolar inhibitory activities against both AChE and BuChE. nih.gov Kinetic and molecular modeling studies have revealed that these compounds often act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govucl.ac.uk The interaction with the PAS is particularly significant as this site is also implicated in the aggregation of Aβ peptides. nih.gov
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
|---|---|---|---|
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | - | 0.72 | nih.gov |
| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative) | 0.39 | - | nih.gov |
| Compound 15j (a 1,3-dimethylbenzimidazolinone derivative) | - | 0.16 | nih.gov |
Beyond symptomatic relief, there is a pressing need for disease-modifying therapies for Alzheimer's. The aggregation of amyloid-β peptides into senile plaques is a central event in AD pathogenesis. The this compound scaffold has shown promise in the development of agents that can inhibit this aggregation process.
Several studies have demonstrated that hybrid molecules incorporating the N-benzylpiperidine and indole moieties can effectively inhibit Aβ aggregation. nih.gov For example, the aforementioned compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, not only inhibits BuChE but also shows significant β-amyloid anti-aggregation activity, with 72.5% inhibition at a concentration of 10 μM. nih.gov
The neuroprotective effects of these compounds are also a critical aspect of their therapeutic potential. Derivatives of this compound have been shown to protect neuronal cells from various insults, including oxidative stress and Aβ-induced toxicity. nih.govucl.ac.uk For instance, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones demonstrated a neuroprotective effect against H2O2-induced oxidative damage in PC12 cells. nih.gov
Applications in Other Neurodegenerative Disorders
The therapeutic potential of this compound derivatives extends beyond Alzheimer's disease. The multifactorial nature of neurodegenerative disorders often involves shared pathological pathways, such as oxidative stress and neuroinflammation, making multi-target agents based on this scaffold attractive for other conditions like Parkinson's disease (PD).
In the context of Parkinson's disease, research has explored indole derivatives for their ability to combat neuroinflammation and oxidative stress, key contributors to the degeneration of dopaminergic neurons. nih.gov One notable example is the compound ASS234, a multi-target molecule derived from the N-benzylpiperidine and indole structures, which has been investigated for both Alzheimer's and Parkinson's diseases. researchgate.netgoogle.com ASS234 exhibits inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters like dopamine, in addition to its cholinesterase inhibition. google.com This dual action makes it a promising candidate for addressing both cognitive and motor symptoms associated with these disorders.
Development as Multi-Target Directed Ligands (MTDLs)
The complexity of neurodegenerative diseases has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. frontiersin.orgmdpi.com The this compound scaffold is an excellent platform for the design of such MTDLs due to the inherent ability of its constituent moieties to interact with various targets relevant to neurodegeneration. mdpi.comfrontiersin.org
Researchers have successfully designed and synthesized numerous MTDLs based on this framework that exhibit a combination of activities, including:
Cholinesterase Inhibition (AChE and BuChE) nih.govnih.gov
Monoamine Oxidase Inhibition (MAO-A and MAO-B) google.com
Anti-Amyloid-β Aggregation nih.gov
Antioxidant Properties nih.gov
Metal Chelation nih.gov
For example, the compound ASS234 integrates a moiety from donepezil (N-benzylpiperidine) and a propargylamine group, a known MAO inhibitor, linked to an indole core. frontiersin.org This design results in a molecule that can simultaneously inhibit cholinesterases and monoamine oxidases, offering a more comprehensive therapeutic approach. frontiersin.org
Design of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity
The versatility of the this compound scaffold allows for extensive structural modifications to optimize the potency and selectivity of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel compounds.
Key areas of modification include:
The Linker: The nature and length of the chain connecting the N-benzylpiperidine and indole moieties significantly influence the inhibitory activity against cholinesterases. nih.gov
Substitutions on the Aromatic Rings: Modifications to the benzyl and indole rings can enhance binding affinity to target enzymes and modulate properties like blood-brain barrier permeability. nih.gov
Replacement of the Indole Moiety: In some designs, the indole ring is replaced with other heterocyclic systems like phthalimide, benzimidazole, or pyridine to fine-tune the biological activity profile. nih.govnih.govnih.gov
For instance, in a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, substitutions on the benzyl ring were found to impact the inhibitory activity against AChE. nih.gov Similarly, the synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives has led to the identification of potent and selective AChE inhibitors. nih.gov
Challenges and Opportunities in Translational Research
Despite the promising preclinical data for many this compound derivatives, the translation of these findings into clinical applications presents several challenges and opportunities.
Challenges:
Predictive Preclinical Models: A significant hurdle in translational research is the availability of preclinical models that accurately predict efficacy and safety in humans. nih.gov
Pharmacokinetics and Blood-Brain Barrier Permeability: Ensuring that these compounds can effectively cross the blood-brain barrier to reach their targets in the central nervous system is a major challenge. While some derivatives have shown good BBB permeability in assays, this needs to be confirmed in more advanced models. nih.gov
Long-term Safety and Toxicity: The chronic nature of neurodegenerative diseases necessitates a thorough evaluation of the long-term safety and potential off-target effects of any new therapeutic agent.
Non-Scientific Factors: The progression of these compounds through the drug development pipeline is also influenced by non-scientific factors such as funding availability, regulatory hurdles, and public support. nih.gov
Opportunities:
Biomarker Development: The identification and validation of reliable biomarkers are critical for assessing the efficacy of these novel agents in clinical trials. nih.gov
Personalized Medicine: The diverse pharmacological profiles of the this compound derivatives could be leveraged in a personalized medicine approach, tailoring treatment to the specific pathological profile of individual patients.
Collaborative Research: Continued collaboration between academic researchers, pharmaceutical companies, and clinicians is essential to overcome the challenges and accelerate the translation of these promising compounds from the laboratory to the clinic. nih.gov
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1-benzylpiperidin-4-yl)-1H-indole, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., 1-benzylpiperidin-4-one) under acidic conditions (e.g., HCl or acetic acid) to form the indole core . Intermediates are characterized using H/C NMR to confirm regioselectivity and IR spectroscopy to verify functional groups. Purification often involves recrystallization from acetic acid or column chromatography .
Q. How can researchers initially screen the biological activity of this compound?
- Methodological Answer : Initial screening involves in vitro assays:
- Cell-based assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines.
- Receptor binding studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate affinity .
- Enzyme inhibition : Test activity against kinases or acetylcholinesterase via fluorometric/colorimetric methods .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the indole and benzylpiperidine moieties, with key signals at δ 7.0–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperidine N-CH) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak).
- IR : Identifies NH (~3200 cm) and aromatic C=C (~1600 cm) stretches .
Q. How should researchers handle safety and stability considerations for this compound?
- Methodological Answer :
- Safety protocols : Follow GHS guidelines (e.g., PPE, fume hood use) as analogs may lack full hazard classification .
- Stability : Store at 2–8°C under inert atmosphere (N/Ar) to prevent oxidation. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer :
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) in Fischer synthesis to improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) reduces side reactions like dimerization .
- Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc) for higher purity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay validation : Replicate studies under standardized conditions (e.g., cell line authenticity checks, consistent ATP concentrations in kinase assays) .
- Structural analogs : Compare activity of derivatives (e.g., nitro-substituted analogs in ) to identify critical substituents.
- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile receptor binding discrepancies .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Target identification : Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes in treated cells .
- In vivo models : Test efficacy in xenograft mice, correlating tumor reduction with pharmacokinetic (PK) data (e.g., plasma half-life via LC-MS) .
Q. What advanced techniques determine the stereochemical and solid-state properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structure to confirm piperidine chair conformation and indole-planarity .
- Thermal analysis : DSC/TGA assess melting points and decomposition profiles for formulation studies .
- Polymorph screening : Use solvent evaporation or slurry methods to identify stable crystalline forms .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO at C5 ) to enhance receptor affinity.
- Scaffold hopping : Replace benzyl with heteroaromatic groups (e.g., pyridinyl ) and evaluate via IC shifts.
- QSAR modeling : Use CoMFA or machine learning to predict bioactivity from molecular descriptors (e.g., logP, polar surface area) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
